

An In-depth Technical Guide to [(2E)-2-butenyloxy]benzene and its Isomers

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Compound of Interest

Compound Name: Benzene, (2-butenyloxy)-

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This technical guide provides a comprehensive overview of [(2E)-2-butenyloxy]benzene, also known as (E)-crotyl phenyl ether. It details its structural formula, explores its key isomers, presents available physicochemical data, and outlines detailed experimental protocols for its synthesis and rearrangement.

Structural Formula and Core Compound

[(2E)-2-butenyloxy]benzene is an aromatic ether with the molecular formula $C_{10}H_{12}O$ and a molecular weight of 148.21 g/mol. The structure consists of a phenyl group linked via an ether oxygen to a trans-configured but-2-ene chain.

- IUPAC Name: [(2E)-2-butenyloxy]benzene
- Common Name: (E)-Crotyl phenyl ether
- Molecular Formula: $C_{10}H_{12}O$
- CAS Number: 14309-16-1
- SMILES: C/C=C/COC1=CC=CC=C1

Structure:

(Structure of [(2E)-2-butenyloxy]benzene)

Isomers of [(2E)-2-butenyloxy]benzene

The molecular formula $C_{10}H_{12}O$ accommodates a wide variety of structural and geometric isomers. These can be broadly categorized as ethers, phenols, aldehydes, ketones, and other oxygen-containing functional groups attached to various hydrocarbon frameworks. A grasp of this isomeric landscape is crucial for understanding potential synthetic side-products, metabolic pathways, and structure-activity relationships.

Key Isomers Include:

- Geometric Isomer: [(2Z)-2-butenyloxy]benzene (cis-crotyl phenyl ether) - Differs in the stereochemistry of the double bond.
- Positional Isomers (Ether):
 - (But-3-en-1-yloxy)benzene
 - (1-Methylallyloxy)benzene
 - Estragole (4-allyl-1-methoxybenzene) - A naturally occurring isomer with a different arrangement of atoms.
 - Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) - A widely used flavoring agent.^[1]
- Functional Group Isomers (Phenols):
 - ortho-(1-Methylallyl)phenol
 - ortho-(But-2-en-1-yl)phenol - The product of the Claisen rearrangement of [(2E)-2-butenyloxy]benzene.
- Functional Group Isomers (Ketones/Aldehydes):
 - Benzylacetone (4-phenylbutan-2-one)
 - Butyrophenone (1-phenylbutan-1-one)

- Cuminaldehyde (4-isopropylbenzaldehyde)

Quantitative Physicochemical Data

Experimental physicochemical data for [(2E)-2-butenyloxy]benzene is not readily available in common databases. The following table summarizes known quantitative data for several of its important C₁₀H₁₂O isomers to provide a comparative reference.

Compound Name	Isomer Type	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
[(2E)-2-butenyloxy]benzene	Core Compound	Data not available	Data not available	Data not available
Estragole	Positional (Ether)	215-216[2]	0.965 @ 25°C[2]	1.521[2]
trans-Anethole	Positional (Ether)	234-236[1][3]	0.983-0.988 @ 25°C[1]	1.557-1.561[3]
2-Allylphenol*	Functional (Phenol)	220-222[4]	1.02 @ 25°C[5]	1.545[4]
4-Phenyl-1-butene	Functional (Alkene)	175-177	0.88 @ 25°C	1.507

*Note: 2-Allylphenol (C₉H₁₀O) is the rearrangement product of allyl phenyl ether, not crotyl phenyl ether. Its properties are included as a reference for a closely related phenolic isomer.

Experimental Protocols

Synthesis of [(2E)-2-butenyloxy]benzene via Williamson Ether Synthesis

This protocol describes the S_N2 reaction between sodium phenoxide and (E)-1-bromo-2-butene (crotyl bromide).

Materials:

- Phenol
- Sodium hydroxide (NaOH) or Sodium Hydride (NaH)
- (E)-1-bromo-2-butene (Crotyl bromide)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous DMF.
- Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C . Alternatively, an aqueous solution of NaOH can be used with a phase-transfer catalyst.
- Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
- Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add (E)-1-bromo-2-butene (1.05 eq.) dropwise via a syringe.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

- Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield pure [(2E)-2-butenyloxy]benzene.

Isomerization via Aromatic Claisen Rearrangement

This protocol describes the thermal[1][1]-sigmatropic rearrangement of an aryl allyl ether to its corresponding ortho-allyl phenol isomer.

Materials:

- [(2E)-2-butenyloxy]benzene
- High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)
- Round-bottom flask, reflux condenser, heating mantle, thermometer
- Toluene
- Aqueous hydrochloric acid (HCl, 10%)
- Aqueous sodium hydroxide (NaOH, 10%)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve [(2E)-2-butenyloxy]benzene (1.0 eq.) in N,N-diethylaniline (or another suitable high-boiling solvent).
- Thermal Rearrangement: Heat the solution to reflux (approx. 200-220°C) under an inert atmosphere for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-

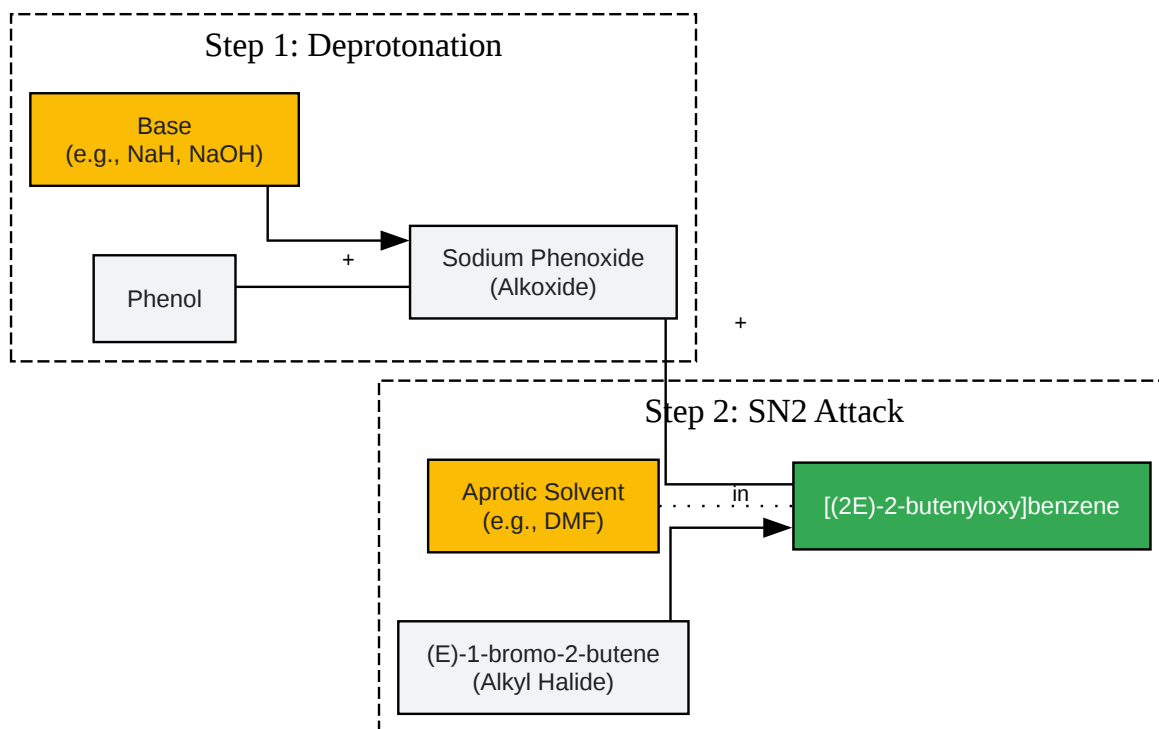
MS.

- Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and transfer to a separatory funnel.
- Wash the organic solution with 10% HCl to remove the N,N-diethylaniline solvent.
- Extract the organic layer with 10% NaOH solution. The phenolic product will move into the aqueous basic layer, leaving non-phenolic impurities in the organic layer.
- Separate the aqueous layer and acidify it to a pH of ~2 with concentrated HCl.
- Extract the acidified aqueous layer three times with diethyl ether.
- Combine the ether extracts, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solvent under reduced pressure to yield the crude ortho-(but-2-en-1-yl)phenol product.
- Purification: Purify the product via flash column chromatography or distillation under reduced pressure.

Mandatory Visualizations

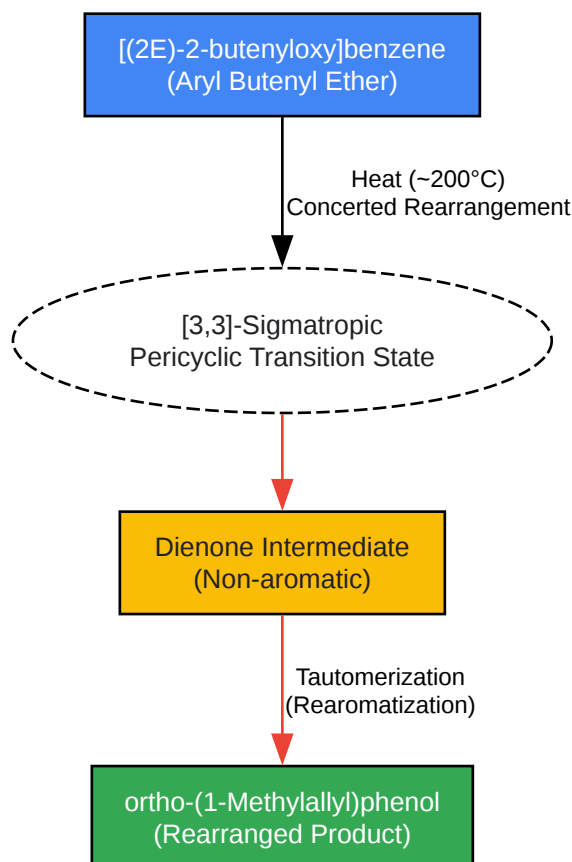
Logical and Synthetic Pathways

The following diagrams illustrate the key synthetic and rearrangement pathways discussed in this guide.



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Caption: Workflow for Williamson Ether Synthesis.



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Caption: Claisen Rearrangement of [(2E)-2-butenyloxy]benzene.

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